1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol
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Overview
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2-methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the chlorophenyl and methoxyphenoxy groups. Common reagents used in these reactions include chlorinating agents, methoxyphenol, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2,4-dichlorophenoxy)propan-1-one
- 1-[4-(2-Chlorophenyl)piperazin-1-yl]propan-2-amine
Uniqueness
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for diverse research applications.
Properties
CAS No. |
5443-29-8 |
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Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-19-8-4-5-9-20(19)26-15-16(24)14-22-10-12-23(13-11-22)18-7-3-2-6-17(18)21/h2-9,16,24H,10-15H2,1H3 |
InChI Key |
XGTZJVRPCCABGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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